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Ruthenium(4+);tetrafluoride

Cat. No.: B083437
CAS No.: 14521-18-7
M. Wt: 196.062016
InChI Key: CBIYWHCPXHKZME-UHFFFAOYSA-J
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Description

Contextual Significance within Ruthenium Fluoride (B91410) Chemistry

Ruthenium is a rare transition metal belonging to the platinum group of the periodic table. wikipedia.org It exhibits a range of oxidation states, and its chemistry with fluorine is particularly diverse, encompassing several binary fluorides. wikipedia.org These include ruthenium(III) fluoride (RuF₃), ruthenium(V) fluoride (RuF₅), and ruthenium(VI) fluoride (RuF₆). wikipedia.orgshef.ac.ukwikipedia.orgwikipedia.org Ruthenium(IV) tetrafluoride holds a key position as an intermediate in this series. The highest known halide of ruthenium is the hexafluoride, a volatile solid that readily disproportionates to form lower fluorides. wikipedia.org In contrast, ruthenium(III) fluoride is a dark brown solid. wikipedia.orgwikipedia.org Ruthenium(V) fluoride exists as a dark green tetrameric solid. wikipedia.orgwikipedia.org The +4 oxidation state, as seen in RuF₄, is noted to be dominant in the high-temperature chemistry of the ruthenium-fluorine system. aip.org

The reactivity and properties of these fluorides are closely tied to the oxidation state of ruthenium. For instance, the higher oxidation states, such as in RuF₅ and RuF₆, are found only in oxides and fluorides among the binary compounds of ruthenium. wikipedia.org The study of these compounds is crucial for understanding the broader coordination and organometallic chemistry of ruthenium. mdpi.comresearchgate.netresearchgate.net

Overview of Historical and Contemporary Research Trajectories concerning Ruthenium(IV) Tetrafluoride

The first reported synthesis of what was believed to be ruthenium(IV) fluoride occurred in 1963. Researchers produced a yellow solid by reducing ruthenium pentafluoride with iodine in an iodine pentafluoride solvent. wikipedia.org However, later studies revealed this product to be impure. wikipedia.org

A significant advancement came in 1992 with the isolation of pure, pink ruthenium(IV) tetrafluoride. wikipedia.orgosti.gov This was achieved by reacting potassium hexafluororuthenate(V) (KRuF₆) with the strong Lewis acid arsenic pentafluoride (AsF₅) in anhydrous hydrogen fluoride, under strict exclusion of water and oxygen. wikipedia.org This synthesis marked a turning point, allowing for accurate characterization of the compound's structure and properties.

Subsequent research has focused on understanding the detailed structure and reactivity of RuF₄. X-ray synchrotron and neutron powder diffraction data have been instrumental in determining its crystal structure. osti.govscite.ai These studies revealed a polymeric, three-dimensional structure with corrugated layers of RuF₆ octahedra. wikipedia.org Each ruthenium atom is octahedrally coordinated to six fluorine atoms. materialsproject.org This structural arrangement is similar to that of vanadium tetrafluoride. wikipedia.org The compound is known to be extremely reactive, darkening immediately upon contact with moisture and reacting violently with water to form ruthenium dioxide. wikipedia.org

Interactive Data Tables

Properties of Ruthenium(IV) Tetrafluoride

PropertyValue
Chemical Formula RuF₄
Molar Mass 177.06 g·mol⁻¹ wikipedia.org
Appearance Pink crystals wikipedia.org
Crystal Structure Monoclinic wikipedia.org
Space Group P2₁/n wikipedia.org
Solubility in water Reacts with water wikipedia.org

Crystal Lattice Parameters of Ruthenium(IV) Tetrafluoride

ParameterValue
a 560.7 pm wikipedia.org
b 494.6 pm wikipedia.org
c 514.3 pm wikipedia.org
β 121.27° wikipedia.org

Comparison of Ruthenium Fluorides

CompoundFormulaMolar Mass (g·mol⁻¹)AppearanceMelting Point (°C)
Ruthenium(III) fluorideRuF₃158.065 shef.ac.ukDark brown solid wikipedia.orgwikipedia.org>650 (decomposes) shef.ac.uk
Ruthenium(IV) tetrafluoride RuF₄ 177.06 wikipedia.orgPink crystals wikipedia.orgN/A
Ruthenium(V) fluorideRuF₅196.06 wikipedia.orgDark green solid wikipedia.orgwikipedia.org86.5 wikipedia.org
Ruthenium(VI) fluorideRuF₆215.07 wikipedia.orgDark brown solid wikipedia.orgwikipedia.org54 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula F5Ru B083437 Ruthenium(4+);tetrafluoride CAS No. 14521-18-7

Properties

IUPAC Name

ruthenium(4+);tetrafluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4FH.Ru/h4*1H;/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIYWHCPXHKZME-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[F-].[F-].[F-].[F-].[Ru+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F4Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14521-18-7
Record name Ruthenium pentafluoride
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Record name Ruthenium pentafluoride
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Synthetic Methodologies and Chemical Pathways for Ruthenium Iv Tetrafluoride

Early Preparative Routes and Challenges in Purity Control

The initial synthesis of ruthenium(IV) tetrafluoride was reported in 1963 by Holloway and Peacock. wikipedia.org This early method laid the groundwork for understanding the chemistry of ruthenium fluorides but was beset by challenges related to product purity.

The first reported synthesis involved the reduction of ruthenium(V) pentafluoride (RuF₅) with iodine (I₂) in a solvent of iodine pentafluoride (IF₅). wikipedia.org The reaction proceeds as follows:

10RuF₅ + I₂ → 10RuF₄ + 2IF₅ wikipedia.org

This reaction represented a logical approach, utilizing a higher fluoride (B91410) of ruthenium and a suitable reducing agent to access the +4 oxidation state.

The product obtained from the reduction of RuF₅ with iodine was a yellow solid. wikipedia.orgwikipedia.org However, subsequent studies and characterizations indicated that the RuF₄ produced by this historical method was impure. wikipedia.org The exact nature of the impurities is not always specified but is likely to include unreacted starting materials or byproducts from side reactions. The yellow coloration of the product from these early methods stands in contrast to the deep pink or rose color of the pure compound synthesized later. wikipedia.orgosti.gov

Contemporary High-Purity Synthesis Techniques

To overcome the purity issues of earlier methods, modern techniques were developed, focusing on different reaction pathways and stringent control of the reaction environment. A highly successful approach, first reported in 1992, allows for the isolation of pure, crystalline RuF₄. wikipedia.orgosti.gov

The contemporary high-purity synthesis involves the reaction of a hexafluororuthenate(IV) salt, such as potassium hexafluororuthenate(IV) (K₂RuF₆), with a very strong Lewis acid that acts as a fluoride ion acceptor. wikipedia.orgosti.gov Arsenic pentafluoride (AsF₅) is a particularly effective Lewis acid for this purpose. wikipedia.orgosti.gov

A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. byjus.com In this context, AsF₅ has a high fluoride ion affinity, meaning it strongly attracts and binds fluoride ions. nih.gov This property drives the removal of fluoride ions from the [RuF₆]²⁻ complex, leading to the formation of the neutral RuF₄ molecule. wikipedia.orgosti.gov

The reaction, carried out at 20 °C in anhydrous hydrogen fluoride, is represented by the following equation:

K₂RuF₆ + 2AsF₅ → RuF₄ + 2KAsF₆ wikipedia.org

This method yields a deep pink, polycrystalline solid, which has been confirmed as pure RuF₄ through X-ray and neutron powder diffraction. wikipedia.orgosti.gov

High-Purity Synthesis of Ruthenium(IV) Tetrafluoride

Reactant 1Reactant 2 (Lewis Acid)SolventProductByproduct
Potassium Hexafluororuthenate(IV) (K₂RuF₆)Arsenic Pentafluoride (AsF₅)Anhydrous Hydrogen Fluoride (aHF)Ruthenium(IV) Tetrafluoride (RuF₄)Potassium Hexafluoroarsenate (KAsF₆)

The successful synthesis of high-purity RuF₄ is critically dependent on maintaining strictly controlled atmospheric and anhydrous conditions. wikipedia.org Ruthenium(IV) tetrafluoride is an extremely reactive compound that darkens immediately upon contact with moisture. wikipedia.org It reacts violently with water, undergoing hydrolysis to deposit ruthenium(IV) oxide (RuO₂). wikipedia.org

Therefore, all manipulations must be performed in an environment free from water and oxygen. wikipedia.org Anhydrous hydrogen fluoride (aHF) is used as the solvent because it is an effective medium for fluoride chemistry and can be rigorously dried. wikipedia.orgosti.gov The exclusion of water is paramount to prevent the formation of oxides and oxyfluorides, ensuring the purity of the final RuF₄ product.

Indirect Generation and Interconversion Pathways Involving Ruthenium(IV) Tetrafluoride

Beyond direct synthesis, RuF₄ can also be generated through other chemical pathways, often as an intermediate or a product of decomposition. One such reported pathway involves the thermal decomposition of ruthenium oxide tetrafluoride (RuOF₄). It has been suggested that the decomposition of RuOF₄ at 70°C yields RuF₄, as oxygen is the only gaseous product liberated during the process. iaea.org This indicates a potential interconversion route from a ruthenium oxyfluoride to the binary fluoride.

Compound Index

Detailed Research Findings

Studies have elucidated the conditions and characteristics of the thermal decomposition of RuOF₄. It has been observed that the rate of oxygen evolution from solid RuOF₄ intensifies with increasing temperature, reaching a maximum rate at approximately 70 °C. acs.org Beyond this temperature, the rate of decomposition markedly decreases. acs.org This phenomenon suggests that the bulk of the solid RuOF₄ decomposes around this temperature. The process is characterized by the liberation of oxygen gas, leading to the formation of Ruthenium(IV) tetrafluoride as the solid product. iaea.org

The decomposition has also been observed to occur within the apparatus during other chemical processes, such as thermochromatography. tandfonline.comtandfonline.comjst.go.jp In the context of fluoride volatility processes for reprocessing nuclear fuel, the fluorination of ruthenium dioxide (RuO₂) can yield a mixture of products including RuOF₄ and RuF₄. tandfonline.comtandfonline.com The formation of RuF₄ in these instances is attributed to the decomposition of the unstable RuOF₄ intermediate. tandfonline.comtandfonline.com

Experimental investigations have quantified the amount of oxygen produced during the thermal decomposition of a known quantity of RuOF₄. These findings provide a direct measure of the extent of the conversion to RuF₄. The data from one such study, which heated a 1.786 g sample of RuOF₄, is presented below.

Thermal Decomposition of Ruthenium(VI) Oxotetrafluoride
Temperature (°C)Oxygen Produced (mol O₂ / °C rise)Integrated Oxygen Produced (Ratio to Theoretical Maximum)
0-20~0~0
20-40~1 x 10⁻⁵~0.02
40-60~3 x 10⁻⁵~0.08
60-80~8 x 10⁻⁵~0.25
80-100~4 x 10⁻⁵~0.33
100-120~2 x 10⁻⁵~0.37
120-140~1 x 10⁻⁵~0.39
>140DecreasingApproaches final value

Data adapted from research by T. Sakurai and A. Takahashi, which illustrates the rate of oxygen evolution as a function of temperature. The integrated amount represents the cumulative oxygen released relative to the total theoretical amount from the complete decomposition of the initial sample. acs.org

The instability of solid RuOF₄ is thought to be related to changes in its molecular structure upon condensation. Infrared analysis suggests that the ruthenium-oxygen double bonds (Ru=O) present in the gaseous state may transition to single bonds in the solid phase, contributing to the compound's propensity to decompose. acs.org

Advanced Structural Elucidation of Ruthenium Iv Tetrafluoride

Solid-State Architecture and Polymeric Framework

In the solid state, Ruthenium(IV) tetrafluoride is not composed of discrete RuF₄ molecules but rather exists as a polymeric structure. wikipedia.org This extended network is responsible for its crystalline nature and physical properties.

Three-Dimensional Polymeric Structure of Corrugated Layers

The compound features a three-dimensional architecture built from corrugated or puckered layers. wikipedia.orgosti.gov These layers are formed by interconnected Ruthenium(IV) centers and fluorine atoms, creating a robust framework. The structure is two-dimensional in the sense that it consists of distinct RuF₄ sheets oriented along the (1, 0, 0) direction of the crystal lattice. materialsproject.org

Ruthenium(IV) Hexafluoride Octahedral Coordination Environment within the Polymer

Within this polymeric network, each ruthenium atom is centrally located in an octahedral coordination environment. osti.gov It is bonded to six neighboring fluorine atoms, forming RuF₆ octahedra. wikipedia.orgmaterialsproject.org These octahedra serve as the fundamental building blocks of the entire layered structure. The corner-sharing of these octahedra, with a tilt angle of 47°, gives rise to the extended polymeric sheet. materialsproject.org

Bridging and Non-Bridging Fluorine Atom Geometries

The fluorine atoms within the structure are not all equivalent. materialsproject.org There are two distinct types: bridging and non-bridging (or terminal) fluorine atoms.

Bridging Fluorine Atoms: Four of the six fluorine atoms in each RuF₆ octahedron are shared with adjacent ruthenium atoms, acting as bridges to link the octahedra into the corrugated sheets. osti.govmaterialsproject.org These bridging fluorine atoms are bonded to two ruthenium centers in a distorted bent geometry. materialsproject.org

Non-Bridging Fluorine Atoms: The remaining two fluorine atoms are terminal, bonded to only a single ruthenium atom. materialsproject.org

This difference in bonding is reflected in the ruthenium-fluorine bond lengths. There are four longer bonds corresponding to the bridging fluorine atoms (1.99 Å) and two shorter bonds for the terminal fluorine atoms (1.84 Å). materialsproject.org

Crystallographic Characterization of Ruthenium(IV) Tetrafluoride

The precise arrangement of atoms in Ruthenium(IV) tetrafluoride has been determined using high-resolution diffraction methods, providing detailed insight into its crystal structure.

Monoclinic Crystal System and Space Group Analysis (P2₁/n)

Ruthenium(IV) tetrafluoride crystallizes in the monoclinic crystal system. wikipedia.org Analysis of diffraction data has identified its space group as P2₁/n, which defines the symmetry elements present within the unit cell. wikipedia.org This crystal structure is analogous to that of vanadium tetrafluoride. wikipedia.org

Unit Cell Parameter Determination via X-ray Synchrotron and Neutron Powder Diffraction

The definitive structural determination and refinement of the unit cell parameters were accomplished through a combination of X-ray synchrotron and neutron powder diffraction techniques. osti.gov These methods provided the precise dimensions of the monoclinic unit cell. wikipedia.orgosti.gov

Interactive Table: Unit Cell Parameters of Ruthenium(IV) Tetrafluoride

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a560.7 pm
b494.6 pm
c514.3 pm
β121.27°

Data sourced from reference wikipedia.org.

Interactive Table: Bond Distances in Ruthenium(IV) Tetrafluoride

Bond TypeDescriptionBond Length (Å)
Ru-FNon-bridging (Terminal)1.84
Ru-FBridging1.99

Data sourced from reference materialsproject.org.

Interatomic Bonding Analysis within Ruthenium(IV) Tetrafluoride

The bonding within the RuF₄ crystal lattice is defined by the specific arrangement and coordination of ruthenium and fluorine atoms, leading to distinct structural characteristics.

The coordination environment around each Ruthenium(4+) ion is octahedral, with the central metal ion bonded to six fluoride (B91410) ions. However, this coordination is asymmetric, resulting in a variation in the Ruthenium-Fluorine (Ru-F) bond lengths. The structure features two shorter, terminal Ru-F bonds and four longer, bridging Ru-F bonds. materialsproject.org

This asymmetry arises from the presence of two distinct types of fluoride ions. One type acts as a bridging ligand, connecting two different ruthenium centers, while the other is a terminal ligand, bonded to only a single ruthenium atom. materialsproject.org This arrangement leads to the formation of corner-sharing RuF₆ octahedra. materialsproject.org

Table 1: Ruthenium-Fluorine Bond Lengths in Ruthenium(IV) Tetrafluoride
Bond TypeBond Length (Å)
Ru-F (Shorter/Terminal)1.84
Ru-F (Longer/Bridging)1.99

Data sourced from the Materials Project. materialsproject.org

The polymeric network of Ruthenium(IV) tetrafluoride is further characterized by the tilting of the corner-sharing RuF₆ octahedra. This tilting is a crucial aspect of its layered structure. The corner-sharing octahedral tilt angle has been determined to be 47°. materialsproject.org This significant tilt contributes to the puckering of the sheets within the crystal lattice. osti.gov

Comparative Structural Studies with Related Ruthenium Fluorides

Comparing the structure of Ruthenium(IV) tetrafluoride with other ruthenium fluorides, such as Ruthenium(III) trifluoride and Ruthenium(V) pentafluoride, provides valuable insights into the influence of the metal's oxidation state on the resulting crystal architecture.

Table 2: Crystallographic Data for Ruthenium(III) Trifluoride
ParameterValue
Crystal SystemTrigonal (Rhombohedral)
Space GroupR3c

Data sourced from various chemical databases. wikipedia.orgchemicalbook.comchemicalbook.com

Ruthenium(V) pentafluoride (RuF₅) is a green, volatile solid whose structure is distinctly different from the layered polymer of RuF₄. wikipedia.orgwebqc.org The structure of RuF₅ is composed of tetrameric units, (RuF₅)₄, which are isostructural with platinum pentafluoride. wikipedia.orgassignmentpoint.com Within these tetramers, each ruthenium atom is octahedrally coordinated by six fluorine atoms. This is achieved through two bridging fluoride ligands that link the ruthenium centers. wikipedia.org Despite the molecular nature of the (RuF₅)₄ units compared to the extended polymer of RuF₄, the fluorine-bridge bonding is noted to be remarkably similar in character. osti.gov

The crystal structure of Ruthenium(IV) tetrafluoride serves as a model for other metal tetrafluorides. Theoretical studies investigating possible crystal structures for the yet-unknown nickel(IV) fluoride (NiF₄) have predicted that its most stable form would adopt the same crystal structure as RuF₄. mdpi.comresearchgate.netfu-berlin.de This structure is characterized by octahedrally coordinated metal centers arranged in a layered network of puckered sheets, with two terminal and four bridging fluorine atoms. mdpi.com The crystalline arrangement of RuF₄ is also structurally similar to that of vanadium tetrafluoride (VF₄). wikipedia.org

Computational and Theoretical Chemistry of Ruthenium Iv Tetrafluoride

Quantum Chemical Investigations of Electronic Structure

The electronic structure of RuF₄ is a key determinant of its chemical and physical properties. Theoretical studies have employed a range of computational techniques to elucidate the arrangement and energies of its electrons.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. wikipedia.org For ruthenium fluorides, including RuF₄, DFT calculations have been instrumental. The B3LYP functional, combined with quasi-relativistic pseudopotentials for ruthenium and a cc-pVTZ basis set for fluorine, has been used to calculate gas-phase molecular geometries and formation enthalpies. tudelft.nl Such studies have explored various conformations, revealing that for gaseous RuF₄, a square planar (D4h) conformation is more stable than a tetrahedral (Td) one. tudelft.nl

DFT has also been applied to understand the oxidative properties of related ruthenium compounds, such as ruthenium tetraoxide (RuO₄), providing insights into reaction mechanisms at a molecular level. nih.govacs.orgacs.org Furthermore, DFT studies on diruthenium fluoride (B91410) clusters (Ru₂Fₙ) have provided data on their structures, stability, and electronic properties. researchgate.net The choice of functional and basis set is critical; for instance, the TPSSh-5%HF hybrid functional has been shown to yield accurate bond distances for ruthenium-ligand bonds. researchgate.net

While DFT is powerful, higher-level ab initio methods, which are derived directly from theoretical principles without experimental data, can provide more accurate electronic energies. wikipedia.orgststephens.net.in For ruthenium compounds, a combination of methods has proven effective. This often involves geometry optimization using a reliable DFT functional, followed by single-point energy calculations with more sophisticated methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)). researchgate.netresearchgate.net This approach, with extrapolations to the complete basis set (CBS) limit, is considered a highly accurate way to determine total electronic energies. researchgate.netosti.gov Such high-level calculations are crucial for obtaining reliable thermochemical data, especially for species where experimental data is scarce or uncertain. researchgate.net

For heavy elements like ruthenium, relativistic effects, particularly spin-orbit coupling (SOC), can significantly influence the electronic structure and properties. nih.gov SOC describes the interaction between an electron's spin and its orbital motion. In ruthenium(IV) compounds, SOC can lead to a non-magnetic ground state. nih.gov Theoretical methods like SO-CASSCF (Spin-Orbit Complete Active Space Self-Consistent Field) have been deemed sufficiently accurate for estimating the contribution of spin-orbit coupling to the ground-state electronic energies of ruthenium species. researchgate.netresearchgate.net Understanding SOC is essential for accurately predicting the magnetic properties and electronic spectra of these materials. nih.gov

Theoretical Prediction of Structural and Energetic Parameters

Computational chemistry is also a powerful tool for predicting the three-dimensional structure of molecules and their stability.

Theoretical geometry optimization aims to find the lowest energy arrangement of atoms in a molecule. For RuF₄, calculations have been performed to determine its stable structure. tudelft.nlmdpi.com In the solid state, RuF₄ is a polymeric material with a three-dimensional network of corrugated layers formed by RuF₆ octahedra sharing fluorine atoms. wikipedia.org Computational studies have confirmed the stability of this structure. mdpi.com For gaseous RuF₄, as mentioned, the square planar geometry is favored over the tetrahedral arrangement. tudelft.nl Stability is also assessed by calculating formation enthalpies and reaction energies, which can be achieved with high accuracy using combined DFT and CCSD(T) approaches. researchgate.net

Computational methods can predict the lattice parameters of crystalline solids. For RuF₄, which crystallizes in the monoclinic P2₁/c space group, theoretical calculations can determine the lengths of the unit cell axes (a, b, c) and the angle β. wikipedia.orgmaterialsproject.org These predicted values can then be compared with experimental data obtained from techniques like X-ray diffraction.

Experimental data for RuF₄ indicates lattice constants of a = 560.7 pm, b = 494.6 pm, and c = 514.3 pm, with β = 121.27°. wikipedia.org Computational models, such as those found in the Materials Project database, provide calculated lattice parameters that can be validated against these experimental values. materialsproject.org For instance, one calculation for the monoclinic P2₁/c structure of RuF₄ provides values of a = 5.71 Å, b = 5.01 Å, and c = 5.21 Å, with β = 121.5°. materialsproject.org The close agreement between theoretical predictions and experimental results validates the computational models and enhances their predictive power for new materials. mdpi.com

Table 1: Comparison of Experimental and Calculated Lattice Parameters for Ruthenium(IV) Tetrafluoride (Monoclinic, P2₁/c)

ParameterExperimental Value wikipedia.orgCalculated Value (Materials Project) materialsproject.org
a5.607 Å5.71 Å
b4.946 Å5.01 Å
c5.143 Å5.21 Å
β121.27°121.5°

Note: Experimental values originally in picometers (pm) have been converted to Angstroms (Å) for direct comparison (1 Å = 100 pm).

Computational Studies on Magnetic Properties

The magnetic characteristics of Ruthenium(IV) tetrafluoride (RuF₄) have been a subject of significant interest within the computational and theoretical chemistry communities. Theoretical studies, leveraging advanced computational techniques, have been instrumental in predicting and understanding the complex magnetic phenomena exhibited by this compound, particularly in its two-dimensional form. These investigations have unveiled the potential for exotic magnetic states, such as antiferromagnetic skyrmions, and have provided a framework for analyzing its intrinsic magnetic ordering.

Exploration of Antiferromagnetic Skyrmions in Two-Dimensional Ruthenium(IV) Tetrafluoride Monolayers

Recent computational research has highlighted the exciting possibility of realizing two-dimensional (2D) antiferromagnetic (AFM) skyrmions in monolayers of Ruthenium(IV) tetrafluoride. aps.org Skyrmions are topologically protected, vortex-like spin textures that are promising for next-generation spintronic devices due to their stability and manipulability. Antiferromagnetic skyrmions, in particular, offer advantages over their ferromagnetic counterparts, such as the absence of the skyrmion Hall effect, which can be detrimental to device performance.

Theoretical investigations, employing a combination of hybrid functional theory and atomistic spin dynamics simulations, have proposed that 2D RuF₄ is a promising candidate for hosting AFM skyrmions. aps.org These studies indicate that a 2D monolayer of RuF₄ is dynamically stable. The analysis of its electronic and magnetic properties reveals that it behaves as an indirect bandgap semiconductor with an out-of-plane antiferromagnetic ground state.

A crucial factor enabling the formation of skyrmions is the presence of the Dzyaloshinskii-Moriya interaction (DMI), which arises from spin-orbit coupling in systems lacking inversion symmetry. In the case of 2D RuF₄, a weak DMI is predicted to exist, which can lead to the formation of a spin spiral ground state at low temperatures. mdpi.com This spin spiral state is a precursor to the formation of AFM skyrmions. The size of these skyrmions can potentially be modulated by an external magnetic field, offering a pathway for controlling their properties for technological applications. mdpi.com

The theoretical framework for these predictions involves sophisticated computational methods to model the behavior of electron spins and their interactions within the 2D lattice of RuF₄. The key parameters derived from these calculations are presented in the table below.

Computational Method Key Finding Implication for Skyrmions
Hybrid Functional TheoryPrediction of a stable 2D RuF₄ monolayer with an out-of-plane AFM ground state.Establishes the fundamental magnetic ordering necessary for AFM skyrmions.
Atomistic Spin DynamicsSimulation of the evolution of spin textures in the presence of DMI.Demonstrates the formation and stability of AFM skyrmions from a spin spiral state.

These computational explorations have positioned two-dimensional Ruthenium(IV) tetrafluoride as a material of significant interest for fundamental research in magnetism and for the potential development of novel spintronic devices based on antiferromagnetic skyrmions.

Theoretical Analysis of Magnetic Ordering within Ruthenium(IV) Tetrafluoride

The magnetic ordering within Ruthenium(IV) tetrafluoride is a key determinant of its physical properties. Theoretical analysis, primarily through first-principles calculations based on density functional theory (DFT), is essential for elucidating the preferred magnetic ground state of this material. These computational approaches allow for a detailed examination of the energies associated with different magnetic configurations, thereby identifying the most stable arrangement of magnetic moments.

For materials like RuF₄, several types of magnetic ordering are possible, including ferromagnetic (FM), where all magnetic moments align in the same direction, and various antiferromagnetic (AFM) configurations, where neighboring magnetic moments align in opposite directions. To determine the magnetic ground state, the total energies of the system in these different magnetic states are calculated. The configuration with the lowest total energy corresponds to the stable magnetic ordering.

In the context of two-dimensional tetrafluorides, including RuF₄, it has been noted that they often exhibit an antiferromagnetic ground state. nih.gov The theoretical procedure to confirm this involves:

Defining Magnetic Configurations: Several plausible magnetic orderings are established for the RuF₄ crystal lattice. This includes one ferromagnetic state and multiple antiferromagnetic states (e.g., Néel-type, striped).

Total Energy Calculations: First-principles calculations are performed for each defined magnetic configuration to determine its total energy.

Energy Comparison: The calculated total energies are compared to identify the magnetic ordering with the lowest energy, which represents the magnetic ground state.

The stability of a particular magnetic order is governed by the exchange interactions between the magnetic ions (Ru⁴⁺ in this case). These interactions can be quantified by mapping the total energies of different spin configurations onto a Heisenberg model. This allows for the calculation of exchange coupling constants (J) between neighboring magnetic ions. A negative J value typically indicates an antiferromagnetic interaction, while a positive value signifies a ferromagnetic interaction. For many 2D tetrafluorides, the nearest-neighbor exchange interaction is found to be the dominant factor in establishing the antiferromagnetic ground state. nih.gov

The following table summarizes the theoretical approach to determining the magnetic ordering in RuF₄.

Theoretical Step Description Expected Outcome for RuF₄
First-Principles Calculations (DFT) Solving the quantum mechanical equations to determine the electronic structure and total energy.Provides the fundamental electronic and energetic properties of the system.
Comparison of Magnetic States Calculating the total energies for ferromagnetic and various antiferromagnetic configurations.Identification of the lowest energy magnetic state, predicted to be antiferromagnetic for 2D RuF₄.
Heisenberg Model Mapping Extracting exchange coupling constants (J) from the calculated total energies.Quantifies the strength and nature (FM or AFM) of the magnetic interactions between Ru ions.

Through these computational methodologies, a comprehensive understanding of the intrinsic magnetic ordering in Ruthenium(IV) tetrafluoride can be achieved, providing a solid theoretical foundation for the interpretation of experimental results and the prediction of its behavior in various applications.

Reactivity and Chemical Transformations of Ruthenium Iv Tetrafluoride

Behavior in Fluoride-Volatility Processes

Fluoride-volatility is a dry reprocessing method for spent nuclear fuels that leverages the different volatilities of various metal fluorides to separate uranium and plutonium from fission products. iaea.orgwikipedia.org Ruthenium's behavior in these processes is complex due to the formation of several volatile fluorides and oxyfluorides, including ruthenium(V) fluoride (B91410) (RuF₅), ruthenium(VI) fluoride (RuF₆), and ruthenium(VI) oxyfluoride (RuOF₄). iaea.org

Ruthenium(IV) tetrafluoride and ruthenium(V) fluoride can be converted to the highly volatile ruthenium(VIII) oxide (RuO₄). acs.orgwikipedia.org This conversion is a key step in separating ruthenium from other elements. The process typically involves oxidation. osti.gov For instance, RuF₄ can be converted to RuO₄ in the presence of an oxidizing agent. acs.org This transformation is significant because RuO₄ has a low boiling point and can be easily separated by distillation. wikipedia.orgresearchgate.net

The conversion of lower ruthenium fluorides to RuO₄ is a critical aspect of managing ruthenium in nuclear fuel reprocessing. pnas.org The high volatility of RuO₄ allows for its removal from the process stream, which is essential for the purification of uranium and plutonium. iaea.org

The unique chemical properties of RuF₄ and its conversion to RuO₄ have significant implications for ruthenium recovery and separation technologies. acs.orggoogle.com In fluoride-volatility processes, the controlled fluorination of spent nuclear fuel can be manipulated to either volatilize ruthenium as RuF₅ or RuF₆, or to convert it to RuO₄ for subsequent separation. iaea.orgpnnl.gov

The ability to selectively form and separate volatile ruthenium compounds is a cornerstone of advanced reprocessing techniques. pnnl.gov For example, the sorption of volatile fluorides onto solid sorbents like sodium fluoride can be used to trap and separate ruthenium from the gas stream. iaea.org The differing stabilities and reactivities of the various ruthenium fluorides and oxyfluorides allow for a multi-step separation process, enhancing the purity of the recovered nuclear materials. iaea.orgtandfonline.com

The table below summarizes the key ruthenium compounds involved in fluoride-volatility processes and their relevant properties for separation.

CompoundFormulaMolar Mass ( g/mol )AppearanceKey Property in Separation
Ruthenium(IV) TetrafluorideRuF₄177.06Pink crystalsPrecursor to volatile RuO₄
Ruthenium(V) FluorideRuF₅196.06Dark green solidVolatile fluoride
Ruthenium(VIII) OxideRuO₄165.07Yellow, volatile solidHighly volatile, easily separated by distillation

Reactions with Specific Chemical Environments

The stability and reactivity of ruthenium(IV) tetrafluoride are highly dependent on its surrounding chemical environment.

Ruthenium(IV) tetrafluoride is a highly reactive compound. wikipedia.org It is sensitive to moisture and reacts violently with water to form ruthenium(IV) oxide (RuO₂). wikipedia.org

In terms of thermal stability, RuF₄ can be stored in glass containers at room temperature. However, upon heating to temperatures above 280 °C, it will attack the glass. wikipedia.org Its stability is also a function of the containment material. In fluoride-volatility processes, materials like Monel (a nickel-copper alloy) are often used for reactors and tubing to withstand the corrosive nature of the fluorine compounds at elevated temperatures. tandfonline.com

The thermal decomposition of related ruthenium compounds also provides insight into the behavior of RuF₄. For instance, ruthenium(VI) oxyfluoride (RuOF₄) undergoes thermal decomposition, which is a relevant consideration in the high-temperature environment of fluoride-volatility processes. acs.org

The table below outlines the stability of Ruthenium(IV) Tetrafluoride in different conditions.

ConditionObservation
Contact with moistureDarkens immediately
Reaction with waterViolent reaction, deposits ruthenium dioxide
Storage in glassStable at room temperature, attacks glass above 280 °C

Emerging Research Frontiers and Advanced Applications

Design and Synthesis of Novel Materials Based on Ruthenium(IV) Tetrafluoride Architectures

The specific structural and electronic properties of Ruthenium(IV) tetrafluoride make it a valuable precursor and model system for designing new materials with precisely controlled characteristics. Researchers are leveraging its architecture to build complex structures with emergent phenomena. The synthesis of pure, polycrystalline RuF₄ has been achieved through methods such as the reaction of K₂RuF₆ with the strong Lewis acid AsF₅ in anhydrous hydrofluoric acid, or through the thermal decomposition of ruthenium oxide tetrafluoride (RuOF₄). wikipedia.orgiaea.org

Development of 2D Materials with Tailored Properties for Spintronics

Recent theoretical studies have identified monolayer Ruthenium(IV) tetrafluoride as a promising two-dimensional (2D) material for spintronics. bohrium.commdpi.com Spintronics, which utilizes the intrinsic spin of the electron in addition to its charge, seeks materials with controllable magnetic states for next-generation data storage and processing devices. researchgate.net Two-dimensional antiferromagnetic (AFM) materials are of particular interest because they produce no net macroscopic magnetization, which avoids stray magnetic fields and allows for high-density device integration. mdpi.com

First-principles calculations have predicted that 2D RuF₄ is a Néel-type antiferromagnetic semiconductor. bohrium.commdpi.com This research places RuF₄ within a class of novel 2D tetrafluorides, including those of vanadium (VF₄) and manganese (MnF₄), that are being investigated for their potential in spintronics. mdpi.comresearchgate.net Notably, theoretical models suggest that the unique properties of 2D RuF₄ could support the formation of elongated antiferromagnetic skyrmions, which are topologically protected spin textures that could be used as information carriers in advanced spintronic devices. bohrium.com

Table 1: Comparative Properties of Theoretically Predicted 2D Transition Metal Tetrafluorides

Property TaF₄ Monolayer mdpi.comresearchgate.net RuF₄ Monolayer (Predicted) bohrium.com
Magnetic Ground State Antiferromagnetic (AFM) Antiferromagnetic (AFM)
Electronic Property Indirect Bandgap Semiconductor Semiconductor
Bandgap (HSE06) 2.58 eV Not specified
Néel Temperature (T_N) ~208 K Not specified
Potential Application Spintronics Spintronics (AFM Skyrmions)

| Magnetic Moment | Ta atom: S = 1/2 | Not specified |

Contributions to the Understanding of Structure-Property Relationships in Complex Metal Fluorides

The study of Ruthenium(IV) tetrafluoride's crystal structure provides fundamental insights into the broader family of complex metal fluorides. In its solid state, RuF₄ is a polymeric compound with a three-dimensional structure composed of corrugated layers. wikipedia.org Each ruthenium atom is at the center of an octahedron of six fluorine atoms (RuF₆). osti.gov These octahedra are linked by shared fluorine atoms, a bonding arrangement that is also observed in other ruthenium fluorides like Ruthenium(III) fluoride (B91410) (RuF₃) and the tetrameric form of Ruthenium(V) fluoride ((RuF₅)₄). osti.gov

By comparing the structures of these related compounds, researchers can establish clear relationships between atomic arrangement, oxidation state, and macroscopic properties. osti.gov The crystal structure of RuF₄ is monoclinic and similar to that of vanadium tetrafluoride. wikipedia.org The detailed analysis of its lattice parameters and bond lengths, determined through X-ray synchrotron and neutron powder diffraction, serves as a critical data point for understanding how factors like ionic size and electronic configuration dictate the preferred crystal lattice in complex fluorides. osti.govgla.ac.uk

Table 2: Crystallographic Data for Ruthenium(IV) Tetrafluoride

Parameter Value wikipedia.org
Crystal System Monoclinic
Space Group P2₁/n
Lattice Constant (a) 560.7 pm
Lattice Constant (b) 494.6 pm
Lattice Constant (c) 514.3 pm
Lattice Constant (β) 121.27°
Coordination Geometry Octahedral (RuF₆)

| Structure Type | Polymeric, with shared fluorine atoms |

Fundamental Contributions to Transition Metal Fluoride Chemistry

The chemistry of RuF₄ is foundational to understanding the behavior of transition metals, particularly in stabilizing less common, higher oxidation states.

Expanding the Knowledge Base of Ruthenium High Oxidation State Chemistry

Ruthenium is a versatile transition metal known to exist in a wide range of oxidation states, from -2 to +8. wikipedia.org The +2, +3, and +4 states are the most common. wikipedia.org High oxidation states, such as the +4 state in RuF₄, are typically stabilized by highly electronegative elements, with fluorides and oxides being the primary examples. wikipedia.orguit.no The study of binary compounds like RuF₄ is crucial for understanding the intrinsic properties of the Ru(IV) state, free from the electronic and steric influences of more complex ligands like polypyridyls. nih.govacs.org

Research into the synthesis and reactivity of Ru(IV) complexes reveals that the nature of the ligands and the experimental conditions are critical in stabilizing this oxidation state. rsc.org For instance, the absence of certain coordinating ligands can promote the formation of a Ru(IV) compound from a Ru(III) precursor. rsc.org The rich redox chemistry of ruthenium, including the Ru(IV)/Ru(III) couple, is central to its role in various catalytic processes. acs.orgacs.org Studying a well-defined inorganic compound like RuF₄ provides essential thermodynamic and electronic data that helps to build a comprehensive picture of ruthenium's high oxidation state chemistry. acs.orghomescience.net

Table 3: Common Oxidation States of Ruthenium and Representative Compounds

Oxidation State Representative Compound(s)
+2 RuCl₂(PPh₃)₃
+3 Ruthenium(III) chloride (RuCl₃) wikipedia.org
+4 Ruthenium(IV) tetrafluoride (RuF₄) , Ruthenium(IV) oxide (RuO₂) wikipedia.org
+5 Ruthenium(V) fluoride (RuF₅)
+6 K₂RuO₄
+7 Ruthenium(VII) oxide (RuO₃.₅)

Theoretical Frameworks for Predicting Properties of Hypothetical Fluoride Structures

Accurately predicting the properties of transition metal fluorides (TMFs) is a major goal of computational chemistry, as it can accelerate the discovery of new materials for various technologies. aps.org Ruthenium(IV) tetrafluoride serves as a relevant system for benchmarking and developing these theoretical frameworks. Density functional theory (DFT) is a primary tool, but standard approximations often struggle with the highly correlated d-electrons in transition metals, leading to inaccuracies in predicting properties like formation enthalpies. aps.org

To overcome these challenges, advanced methods are employed. For example, meta-GGA functionals like SCAN and r²SCAN are evaluated, and corrections, such as the Hubbard U correction, are often necessary to account for self-interaction errors and improve the accuracy of predictions for redox enthalpies and band gaps. aps.org For predicting novel crystal structures under different conditions, such as high pressure, first-principles swarm-intelligence structural search calculations have proven effective for systems like tungsten fluorides and can be applied to other TMFs. nih.gov Furthermore, computational protocols using ab initio molecular dynamics are being developed to accurately predict spectroscopic properties, such as ¹⁹F NMR chemical shifts, which are vital for characterizing metal-fluoride complexes in solution. uit.noresearchgate.netacs.org

Table 4: Theoretical Methods for Predicting Properties of Transition Metal Fluorides

Method Application Challenge/Consideration
Density Functional Theory (DFT) with meta-GGA functionals (e.g., SCAN) Calculation of redox enthalpies, lattice geometries, magnetic moments, band gaps. aps.org Self-interaction errors (SIEs) for correlated d-electrons can lead to poor accuracy. aps.org
DFT+U (Hubbard U correction) Improves accuracy of property prediction for TMFs by correcting for on-site Coulomb interactions. aps.org The optimal U value often needs to be derived empirically from experimental data. aps.org
Swarm-Intelligence Structure Search Prediction of stable and metastable crystal structures, especially under high pressure. nih.gov Computationally intensive; requires significant resources.

| Ab Initio Molecular Dynamics (AIMD) | Accurate prediction of NMR chemical shifts by accounting for dynamic and solvent effects. uit.noresearchgate.net | Challenging to accurately model solvation effects. uit.noacs.org |

Q & A

Q. How to design experiments to probe RuF₄’s role in catalytic cycles, such as flash dihydroxylation of alkenes?

  • Methodological Answer :
  • Kinetic Studies : Use stopped-flow spectroscopy to monitor RuF₄’s interaction with NaIO₄ as an oxidant.
  • Isotopic Labeling : Track oxygen transfer pathways using ¹⁸O-labeled substrates .

Q. What safety protocols are critical when handling RuF₄ in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods rated for HF gas byproducts.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields.
  • Waste Management : Neutralize spent RuF₄ with aqueous KOH to form inert RuO₂ .

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